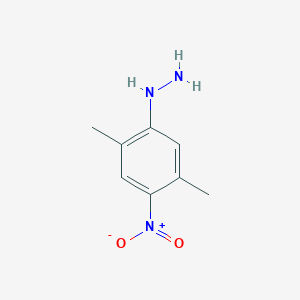

(2,5-Dimethyl-4-nitrophenyl)hydrazine

Description

Properties

CAS No. |

145655-61-4 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(2,5-dimethyl-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |

InChI Key |

DPRXXFCYJSBXDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Synonyms |

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (2,5-Dimethyl-4-nitrophenyl)hydrazine

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes established organic chemistry protocols with specific considerations for the steric and electronic nature of the (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold.

CAS: 145655-61-4 Role: Advanced Intermediate for Heterocyclic Synthesis Version: 1.0 (Scientific Reference)

Executive Summary

(2,5-Dimethyl-4-nitrophenyl)hydrazine is a specialized aromatic building block characterized by a unique substitution pattern: a hydrazine moiety flanked by a methyl group (ortho-effect) and a para-nitro group. This compound serves as a critical "latent" scaffold in medicinal chemistry. The hydrazine function allows for the rapid construction of nitrogenous heterocycles (indoles, pyrazoles), while the nitro group acts as a masked amine, enabling late-stage functionalization after the core ring system is established.

This guide details the robust synthesis, stability considerations, and application of CAS 145655-61-4 in diversity-oriented synthesis, specifically targeting kinase inhibitor scaffolds and azo-based pigments.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |

| CAS Number | 145655-61-4 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Yellow to orange crystalline solid (Free base); Beige powder (HCl salt) |

| Solubility | Low in water; soluble in DMSO, Methanol, hot Ethanol. |

| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). |

| Stability | Susceptible to oxidation in air. Best stored as the Hydrochloride salt. |

Synthesis Protocol: The Diazotization-Reduction Route[1][2]

While nucleophilic aromatic substitution (SₙAr) on 1-chloro-2,5-dimethyl-4-nitrobenzene is a theoretical route, the Diazotization-Reduction of 2,5-dimethyl-4-nitroaniline is the preferred method for high-purity laboratory scale synthesis. This route avoids the harsh conditions required to displace a halogen hindered by an ortho-methyl group.

Retrosynthetic Analysis & Mechanism

The synthesis relies on converting the aniline amine into a diazonium salt (

Why Stannous Chloride?

Although sulfite reduction is greener,

Step-by-Step Experimental Procedure

Reagents:

-

2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7): 10.0 g (60 mmol)

-

Hydrochloric Acid (conc. 37%): 60 mL

-

Sodium Nitrite (

): 4.6 g (66 mmol) -

Stannous Chloride Dihydrate (

): 34.0 g (150 mmol) -

Ethanol (cold): 50 mL

Protocol:

-

Diazotization (The Critical Step):

-

In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of 2,5-dimethyl-4-nitroaniline in 40 mL of conc. HCl.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.

-

Dissolve

(4.6 g) in 10 mL water. Add this solution dropwise to the aniline suspension over 20 minutes. Maintain internal temperature -

Stir for 1 hour at 0°C. The suspension should become a clear or slightly turbid orange solution (Diazonium salt).

-

-

Reduction:

-

Dissolve

(34.0 g) in 20 mL conc. HCl. Cool this solution to 0°C. -

Add the cold stannous chloride solution to the diazonium mixture in one portion with vigorous stirring.

-

Observation: A thick precipitate will form immediately.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation & Purification:

-

Filter the precipitate (Hydrazine Hydrochloride salt) using a sintered glass funnel.

-

Wash 1: Cold conc. HCl (removes tin salts).

-

Wash 2: Cold Ethanol (removes organic impurities).

-

Wash 3: Diethyl Ether (facilitates drying).

-

Dry the solid under vacuum at 40°C.

-

Yield Expectation: 75-85% as the Hydrochloride salt.

Reaction Pathway Visualization

Figure 1: Synthesis workflow for CAS 145655-61-4 via Diazotization-Reduction.

Applications in Drug Discovery

The (2,5-dimethyl-4-nitrophenyl)hydrazine scaffold is particularly valuable because the 4-nitro group serves as an orthogonal handle. Unlike standard phenylhydrazines, this molecule allows for the construction of a heterocycle followed by the "unmasking" of an aniline for further derivatization (e.g., amide coupling, sulfonylation).

Fischer Indole Synthesis (Tryptamine Analogs)

Reaction with ketones (e.g., ethyl methyl ketone or cyclic ketones) under acidic conditions yields 4,7-dimethyl-6-nitroindoles .

-

Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement -

Utility: The resulting indole has a nitro group at the 6-position, which can be reduced to an amine to mimic serotonin analogs or create fused tricyclic systems.

Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(2,5-dimethyl-4-nitrophenyl)-3,5-dimethylpyrazole .

-

Relevance: Pyrazoles are ubiquitous in kinase inhibitors (e.g., similar to the core of Ruxolitinib or Celecoxib analogs). The steric bulk of the 2,5-dimethyl groups can force the phenyl ring out of planarity, improving selectivity in enzyme binding pockets.

Application Workflow

Figure 2: Divergent synthetic applications for heterocyclic library generation.

Safety & Handling (E-E-A-T)

Working with hydrazines and nitro compounds requires strict adherence to safety protocols.

-

Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Explosion Hazard:

-

Diazonium Salts: Never let the diazonium intermediate dry out; keep it in solution and cold.

-

Nitro Group: The product contains a nitro group and a hydrazine moiety, making it potentially energetic. Do not subject the dry free base to friction or high heat (>100°C).

-

-

Waste Disposal: All hydrazine-containing waste must be segregated. Quench unreacted hydrazine with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal, as the oxidation is exothermic and releases nitrogen gas.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Diazotization-Reduction of nitroanilines).

-

PrepChem. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from (Detailed methodology for the 4-nitro analog, adaptable to the 2,5-dimethyl variant).

-

ChemicalBook. (2025).[1] 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) Properties and Synthesis. Retrieved from (Source for precursor data).

-

Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Retrieved from (Validation of nitrophenylhydrazine reactivity in hydrazone formation).

-

National Institutes of Health (NIH). (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from (Toxicology background for hydrazine handling).

Sources

2,5-dimethyl-4-nitrophenylhydrazine molecular weight and formula

Technical Monograph: 2,5-Dimethyl-4-Nitrophenylhydrazine

Executive Summary

2,5-Dimethyl-4-nitrophenylhydrazine (CAS 145655-61-4) is a specialized hydrazine derivative characterized by a tetrasubstituted benzene ring.[1] While structurally related to the common analytical reagent 2,4-Dinitrophenylhydrazine (2,4-DNPH), this compound offers unique steric and electronic properties due to the presence of two methyl groups at the ortho and meta positions relative to the hydrazine moiety.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol from commercially available precursors, and its application in carbonyl derivatization.[1]

Part 1: Molecular Identity & Physicochemical Profile

The molecular structure of 2,5-dimethyl-4-nitrophenylhydrazine is defined by a specific substitution pattern that influences its solubility, reactivity, and crystalline packing.[1]

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine | |

| CAS Number | 145655-61-4 | Rare chemical entity; often custom-synthesized.[1] |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | Exact Mass: 181.0851 |

| Structure (SMILES) | CC1=CC(=C(C=C1NN)C)[O-] | |

| Physical State | Solid (Yellow/Orange Powder) | Typical of nitro-aromatic hydrazines.[2] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] | Low solubility in water.[3] |

| Precursor | 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) | Commercially available starting material.[1] |

Structural Analysis

The molecule features a hydrazine group (-NHNH₂) at position 1, flanked by a methyl group at position 2. This ortho-methyl group introduces steric hindrance that can modulate the rate of nucleophilic attack on carbonyl centers, potentially offering selectivity distinct from the unhindered 4-nitrophenylhydrazine.[1] The nitro group at position 4 provides the necessary chromophore for UV-Vis detection of derivatives.

Part 2: Synthesis & Manufacturing Pathways

As this compound is not a standard catalog reagent, researchers must often synthesize it in situ. The most robust pathway involves the diazotization of the corresponding aniline followed by a selective reduction.

Critical Mechanistic Insight: The reduction step requires Stannous Chloride (SnCl₂) rather than catalytic hydrogenation or iron/acid. SnCl₂ selectively reduces the diazonium salt to the hydrazine without reducing the nitro group (-NO₂) to an amine. Using stronger reducing agents would destroy the nitro functionality, yielding a diamine instead.

Synthesis Protocol

Starting Material: 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7).[1]

Step 1: Diazotization

-

Dissolve 10 mmol of 2,5-dimethyl-4-nitroaniline in 20 mL of concentrated HCl.

-

Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature strictly to prevent diazonium decomposition.

-

Add a solution of Sodium Nitrite (NaNO₂, 11 mmol) in water dropwise.

-

Stir for 30 minutes. The solution should become clear or pale yellow.

Step 2: Selective Reduction

-

Prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 22 mmol) in concentrated HCl, pre-cooled to 0 °C.

-

Add the SnCl₂ solution dropwise to the diazonium salt mixture, keeping the temperature below 5 °C .

-

Stir for 2 hours at 0 °C, then allow to warm to room temperature.

-

The hydrazine hydrochloride salt will precipitate as a solid.

Step 3: Isolation of Free Base

-

Filter the hydrochloride salt precipitate.

-

Dissolve the salt in a minimum amount of water.

-

Neutralize carefully with 10% Sodium Acetate or Sodium Hydroxide solution until pH ~7–8.

-

The free base, 2,5-dimethyl-4-nitrophenylhydrazine, will precipitate as an orange/yellow solid.[1]

-

Recrystallize from ethanol/water.

Visual Synthesis Pathway (Graphviz)

Figure 1: Selective synthesis pathway preserving the nitro group via Stannous Chloride reduction.[1]

Part 3: Analytical Applications & Reactivity

The primary application of 2,5-dimethyl-4-nitrophenylhydrazine is as a derivatizing agent for aldehydes and ketones.[1]

Reaction with Carbonyls

The hydrazine nitrogen (terminal -NH₂) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[3] This results in the formation of a hydrazone , which is typically a crystalline solid with a sharp melting point, ideal for identification.[1]

Steric Selectivity: Unlike 2,4-DNPH, the methyl group at position 2 (ortho to the hydrazine) creates steric bulk.

-

Implication: This reagent may react slower with sterically hindered ketones (e.g., di-tert-butyl ketone) compared to unhindered aldehydes, potentially allowing for kinetic resolution or selective derivatization in complex mixtures.[1]

Mechanism of Hydrazone Formation

Figure 2: Condensation mechanism for the formation of hydrazone derivatives.[1]

Part 4: Analytical Characterization (Predicted)

To validate the synthesis of 2,5-dimethyl-4-nitrophenylhydrazine, researchers should look for the following spectral signatures.

1H NMR Spectroscopy (DMSO-d₆)

-

Methyl Groups: Two distinct singlets around δ 2.2 – 2.6 ppm (3H each). The methyl group ortho to the nitro group will likely be more deshielded.

-

Aromatic Protons: Two singlets (due to the 1,2,4,5-substitution pattern preventing coupling).[1]

-

H3 (between methyl and nitro): δ 7.8 – 8.0 ppm .

-

H6 (between methyl and hydrazine): δ 6.8 – 7.2 ppm .

-

-

Hydrazine Protons:

-

-NH- (internal): Broad singlet, δ 8.0 – 9.0 ppm .[1]

-

-NH₂ (terminal): Broad singlet, δ 4.0 – 5.0 ppm (exchangeable with D₂O).

-

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak at m/z 182.2 .

-

Fragmentation: Loss of -NH₂ (16 Da) or -NO₂ (46 Da) is common in MS/MS modes.[1]

Part 5: Safety & Handling (E-E-A-T)

Warning: Phenylhydrazine derivatives are potent skin sensitizers and suspected carcinogens.

-

Toxicity: Hydrazines are generally toxic by inhalation and skin absorption. They can cause hemolysis (destruction of red blood cells).

-

Explosivity: While less explosive than 2,4-DNPH (which has two nitro groups), 2,5-dimethyl-4-nitrophenylhydrazine still contains a nitro group and a hydrazine moiety.[1]

-

Protocol: Do not heat large quantities of the dry solid. Store in a cool, dark place.

-

Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal, following local hazardous waste regulations.

-

References

-

XiXisys. (2023). Safety Data Sheet: 2,5-Dimethyl-4-nitrophenylhydrazine (CAS 145655-61-4).[1] Retrieved from

-

ChemicalBook. (2023). 2,5-Dimethyl-4-nitroaniline (CAS 3139-05-7) Properties and Suppliers.[1] Retrieved from

-

Organic Syntheses. (1946). General Synthesis of Nitrophenylhydrazines via Stannous Chloride Reduction. Org. Synth. Coll. Vol. 3, p. 661. Retrieved from

-

PubChem. (2023). Compound Summary: 2,5-Dimethyl-4-nitroaniline.[1] Retrieved from

Sources

Technical Safety & Handling Guide: (2,5-Dimethyl-4-nitrophenyl)hydrazine

Topic: Content Type: Technical Whitepaper / Risk Assessment Protocol Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Teams

Executive Summary & Chemical Profile[1][2][3]

Warning: This document addresses a specialized hydrazine derivative. While specific toxicological data for this isomer may be sparse in public registries, its functional group architecture (Nitro + Hydrazine) mandates it be treated as a High-Energy / Genotoxic material. This guide utilizes Structure-Activity Relationship (SAR) logic to establish safety protocols.

Chemical Identity & Physicochemical Properties[5][6][7]

| Property | Data / Prediction |

| Chemical Name | (2,5-Dimethyl-4-nitrophenyl)hydrazine |

| Functional Class | Aryl Hydrazine / Nitroarene |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Orange to Red Crystalline Solid (Color indicates conjugation) |

| Solubility | Low in water; Soluble in DMSO, MeOH, EtOH (often requires heat/acid) |

| Melting Point | Predicted range: 140–160°C (Decomposition likely near MP) |

| Key Reactivity | Nucleophilic attack (Hydrazine N); Electrophilic aromatic substitution; Redox active |

Critical Hazard Mechanisms (The "Why")

To safely handle this compound, researchers must understand the competing electronic forces within the molecule.

The Energetic Instability (Nitro + Hydrazine)

This molecule contains both a strong reducing agent (hydrazine, -NHNH₂) and a strong oxidizing group (nitro, -NO₂) on the same phenyl ring.

-

Mechanism: The "Push-Pull" electronic effect destabilizes the ring. The hydrazine group donates electrons, while the nitro group withdraws them.

-

Risk: This internal redox potential makes the solid sensitive to shock, friction, and heat . It is a candidate for rapid deflagration if heated under confinement.

-

The Methyl Effect: The 2,5-dimethyl substitution provides some steric protection to the hydrazine nitrogen, potentially reducing immediate air oxidation compared to unsubstituted phenylhydrazine, but it increases the lipophilicity, aiding skin absorption.

Toxicology & Genotoxicity

-

Mechanism: Hydrazines are metabolic poisons. They can form reactive nitrenium ions or free radicals upon metabolic oxidation.

-

Genotoxicity: Like its analogue 2,4-Dinitrophenylhydrazine (2,4-DNPH), this compound should be treated as a suspected mutagen . It can condense with DNA carbonyls or generate reactive oxygen species (ROS).

-

Sensitization: Hydrazines are potent skin sensitizers. Repeated exposure can lead to anaphylactic-type reactions.

Operational Protocols: A Self-Validating System

Do not rely on standard "lab hygiene." Use the following engineered controls.

Storage: The "Inert Blanket" Protocol

Hydrazines degrade into potentially explosive diazonium tars or azides if exposed to air/light over time.

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C). Note: Do not freeze if the container seal is compromised, as condensation upon thawing introduces water, accelerating decomposition.

-

Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Weighing & Transfer (The Anti-Static Method)

Goal: Eliminate static discharge and friction.

-

Tools: Use PTFE (Teflon) or wood spatulas only. Never use metal spatulas, which can generate friction heat or catalytic metallic ions.

-

Static Control: Use an ionizing blower in the balance enclosure.

-

Solvent Dampening: If the solid appears dry/dusty, pre-wet the receiving vessel with the reaction solvent before transfer to minimize dust clouds.

Reaction Safety: The Fischer Indole Context

This compound is frequently used to synthesize substituted indoles via the Fischer Indole Synthesis.[1]

-

Hazard: The reaction releases Ammonia (NH₃) and requires acid catalysis (often H₂SO₄ or PPA).

-

Control: The exotherm occurs after the formation of the hydrazone, during the rearrangement step.

-

Rule: Never add the acid catalyst to the hydrazine/ketone mixture all at once at high temperature.

-

Validation: Monitor gas evolution. If NH₃ evolution stops but temperature spikes, a runaway decomposition is occurring.

-

Visualization of Workflows

Safe Handling Lifecycle

This diagram outlines the decision logic for handling the material from receipt to disposal.

Caption: Operational workflow emphasizing the "Go/No-Go" decision point based on physical appearance to prevent using degraded, unstable material.

Reaction Logic: Fischer Indole Pathway

Understanding the mechanism helps predict where the energy release occurs.

Caption: The critical safety node is the [3,3]-Sigmatropic Rearrangement, where heat generation and ammonia release coincide.

Emergency Intervention & Toxicology

Spill Response (Specific to Hydrazines)

-

Do NOT use standard paper towels (surface area increases oxidation rate -> fire risk).

-

Neutralization:

-

Isolate the area.[2]

-

Cover spill with sand or vermiculite.

-

Treat the absorbed material with a dilute solution of Calcium Hypochlorite (Bleach) or Dilute Acetic Acid to degrade the hydrazine functionality chemically.

-

Collect in a dedicated hazardous waste container (do not mix with general organic solvents).

-

First Aid

-

Inhalation: Move to fresh air immediately. Hydrazines cause delayed pulmonary edema. Medical observation for 24 hours is recommended even if asymptomatic.

-

Skin Contact: Wash with Polyethylene Glycol (PEG 400) or copious soap and water. Ethanol may increase absorption; avoid it for initial washing.

References

-

National Institute of Standards and Technology (NIST). 4-Nitrophenylhydrazine hydrochloride IR Spectrum & Properties. (Class reference for nitrophenylhydrazines). Available at: [Link]

-

Loba Chemie. Safety Data Sheet: 4-Nitrophenylhydrazine. (Standard industrial safety protocols for nitro-hydrazine class). Available at: [Link]

-

Haz-Map. (4-Nitrophenyl)hydrazine - Hazardous Agents. (Toxicology and occupational health data). Available at: [Link]

Sources

A Technical Guide to 2,5-Dimethyl-4-nitrophenylhydrazine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 2,5-dimethyl-4-nitrophenylhydrazine, a specific substituted phenylhydrazine. While this compound is not a widely cataloged reagent with an extensive list of documented synonyms, its chemical structure allows for a detailed exploration of its identity, properties, synthesis, and potential applications by examining its constituent functional groups and well-characterized analogues. This document serves as a foundational resource, grounded in established chemical principles, to enable researchers to synthesize, characterize, and utilize this molecule in analytical and synthetic workflows, particularly within the realms of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The structure of 2,5-dimethyl-4-nitrophenylhydrazine is defined by a hydrazine group attached to a phenyl ring, which is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4. Due to its specific substitution pattern, it is not commonly listed in commercial chemical databases, and therefore, a broad list of trade names or common synonyms is not available. The identity is best established through systematic nomenclature and comparison with its foundational chemical relatives.

The systematic IUPAC name for the compound is (2,5-dimethyl-4-nitrophenyl)hydrazine .

To provide a clear context, the table below compares the target compound with closely related, well-documented phenylhydrazines that are fundamental reagents in research and industry.

| Compound | Structure | IUPAC Name | CAS Number |

| 2,5-Dimethyl-4-nitrophenylhydrazine | (2,5-dimethyl-4-nitrophenyl)hydrazine | Not readily available | |

| 4-Nitrophenylhydrazine | (4-nitrophenyl)hydrazine | 100-16-3[1] | |

| (2,5-Dimethylphenyl)hydrazine | (2,5-dimethylphenyl)hydrazine | 613-85-4 | |

| 2,4-Dinitrophenylhydrazine (DNPH) | (2,4-dinitrophenyl)hydrazine | 119-26-6 |

Predicted Physicochemical Properties

The physicochemical properties of 2,5-dimethyl-4-nitrophenylhydrazine can be inferred from its structure. The nitro group (-NO₂) is a strong chromophore and electron-withdrawing group, suggesting the compound is a colored solid. The hydrazine moiety provides a site for hydrogen bonding, while the aromatic ring and methyl groups confer lipophilicity.

| Property | Predicted Value / Description | Justification |

| Molecular Formula | C₈H₁₁N₃O₂ | Based on structural atom count. |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |

| Physical State | Solid | Phenylhydrazines, especially nitro-substituted ones, are typically crystalline solids at room temperature. |

| Color | Yellow, Orange, or Red-Brown | The nitrophenyl moiety is a strong chromophore, similar to 4-nitrophenylhydrazine and DNPH. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and acetonitrile. | The polar nitro and hydrazine groups are offset by the nonpolar dimethyl-phenyl ring, leading to low aqueous solubility. |

| Melting Point | Expected to be a distinct point above 150 °C, likely with decomposition. | For comparison, the melting point of 4-nitrophenylhydrazine is ~156 °C (dec.).[1] |

Proposed Synthesis Pathway

The most established and logical route for synthesizing substituted phenylhydrazines is a two-step process involving the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt.[2] The logical starting material for this synthesis is 2,5-dimethyl-4-nitroaniline .

Reaction Scheme:

-

Diazotization: 2,5-dimethyl-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the target hydrazine using a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite.[2]

Causality in Experimental Design:

-

Low Temperature (0–5 °C): This is critical during diazotization because aryldiazonium salts are unstable and can explosively decompose at higher temperatures. Maintaining an ice bath ensures the controlled formation and stability of the intermediate.[3]

-

Acidic Medium: A strong acid (e.g., HCl) is required to generate nitrous acid (HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.

-

Reducing Agent: Stannous chloride is a common and effective choice for reducing diazonium salts to hydrazines. The reaction must be carefully controlled as the reduction process can be vigorous.

Experimental Protocol: Synthesis of (2,5-dimethyl-4-nitrophenyl)hydrazine hydrochloride

-

Amine Dissolution: In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethyl-4-nitroaniline (1.0 eq) in concentrated hydrochloric acid and cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30-60 minutes in the ice bath after the addition is complete.

-

Reduction: Prepare a solution of stannous chloride (SnCl₂) (2.0-2.2 eq) in cold, concentrated hydrochloric acid. Slowly add this reducing solution to the diazonium salt mixture, again maintaining a temperature of 0–5 °C.

-

Precipitation and Isolation: Continue stirring the reaction mixture at low temperature for 1-2 hours. The hydrochloride salt of the product should precipitate as a solid.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with ice-cold water until the filtrate is pH neutral. Dry the resulting solid under vacuum to yield (2,5-dimethyl-4-nitrophenyl)hydrazine hydrochloride. The free base can be obtained by careful neutralization.

Caption: Proposed synthesis of the target compound via diazotization and reduction.

Applications in Research and Drug Development

By analogy with other nitrophenylhydrazines, 2,5-dimethyl-4-nitrophenylhydrazine is expected to be a valuable reagent in two primary areas: analytical derivatization and synthetic chemistry.

Analytical Derivatization of Carbonyl Compounds

Phenylhydrazines are classical reagents for the derivatization of aldehydes and ketones. The reaction forms a stable, UV-active hydrazone derivative, which facilitates detection and quantification by HPLC-UV or LC-MS.[4][5] This is the principle behind Brady's Test, which uses 2,4-dinitrophenylhydrazine (DNPH).[6]

Mechanism: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond, yielding the corresponding 2,5-dimethyl-4-nitrophenylhydrazone.

Protocol: Derivatization of a Carbonyl-Containing Analyte

-

Reagent Preparation: Prepare a saturated solution of 2,5-dimethyl-4-nitrophenylhydrazine in a suitable solvent, such as acetonitrile, acidified with a small amount of strong acid (e.g., sulfuric or trifluoroacetic acid).

-

Sample Reaction: Mix the sample containing the aldehyde or ketone with an excess of the derivatizing reagent solution.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes to ensure complete derivatization.

-

Analysis: Dilute the resulting solution with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the hydrazone (typically in the 360-400 nm range).

Caption: Derivatization of a carbonyl compound to form a detectable hydrazone.

Intermediate in Heterocyclic Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction that produces the indole heterocyclic system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[7][9]

Workflow:

-

Hydrazone Formation: The substituted phenylhydrazine is first condensed with a suitable ketone or aldehyde to form the corresponding hydrazone. This can be done in situ or as a separate step.

-

Acid-Catalyzed Cyclization: The hydrazone, in the presence of an acid catalyst (Brønsted or Lewis), undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10]

The use of 2,5-dimethyl-4-nitrophenylhydrazine in this reaction would lead to the formation of 4,7-dimethyl-5-nitroindoles, providing a direct route to a highly functionalized indole core for further elaboration in drug discovery programs.

Safety and Handling

While specific toxicological data for 2,5-dimethyl-4-nitrophenylhydrazine is unavailable, its safety profile can be reliably inferred from closely related nitro-substituted hydrazines. 4-Nitrophenylhydrazine is classified as a flammable solid that is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[11] Dry hydrazines can also be sensitive to shock and friction.

| Hazard Category | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood. |

| Handling | Avoid creating dust. Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated, and fireproof place. Store away from oxidizing agents and incompatible materials. It is often recommended to store related compounds wetted with water to reduce shock sensitivity. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

2,5-Dimethyl-4-nitrophenylhydrazine, while not a common chemical, represents a potentially valuable tool for researchers. Its identity is clearly defined by its systematic name, and its properties and behavior can be confidently predicted. A reliable synthesis can be achieved through the well-established diazotization-reduction pathway. Its primary applications are projected to be in the analytical derivatization of carbonyls for sensitive quantification and as a key building block in the Fischer indole synthesis, offering a direct route to novel, substituted indole scaffolds for drug discovery and development. Strict adherence to safety protocols based on analogous compounds is essential for its handling and use.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. epa.gov [epa.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

Advanced Carbonyl Derivatization: 2,4-DNPH vs. (2,5-Dimethyl-4-nitrophenyl)hydrazine

Executive Summary

In the quantification and characterization of carbonyl compounds (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (2,4-DNPH) is the industry-standard derivatization agent. It is prized for its ability to form stable, highly colored hydrazones that are easily detectable by UV-Vis spectroscopy and HPLC.

However, complex matrices and specific selectivity requirements often necessitate alternative reagents. (2,5-Dimethyl-4-nitrophenyl)hydrazine (CAS: 145655-61-4) represents a specialized structural analog where the electronic and steric profile is modulated by methyl substitution.

This guide analyzes the physicochemical differences between these two reagents, providing a rationale for reagent selection based on nucleophilicity , steric selectivity , and chromatographic behavior .

Part 1: Structural & Electronic Profiling

The core difference lies in the substituent effects on the phenyl ring, which directly influence the nucleophilicity of the hydrazine nitrogen and the stability of the resulting hydrazone.[1]

Comparative Properties Table

| Feature | 2,4-DNPH | (2,5-Dimethyl-4-nitrophenyl)hydrazine |

| Structure | 2,4-Dinitro substitution | 2,5-Dimethyl-4-Nitro substitution |

| Electronic Effect | Strong Electron Withdrawing (2x -NO₂). | Mixed: 1x EWG (-NO₂), 2x EDG (-CH₃). |

| Nucleophilicity | Low . The ring strongly pulls electron density from the hydrazine -NH₂. | Moderate/High . Methyl groups donate electron density, partially offsetting the nitro group. |

| Steric Hindrance | Moderate (Nitro at pos 2). | High (Methyl at pos 2). Methyl is tetrahedral and bulkier near the reaction site than planar nitro. |

| Reaction Kinetics | Slow (Requires acid catalysis). | Faster (Higher intrinsic nucleophilicity). |

| Detection (UV) | ||

| Solubility | Low in water; soluble in acidic alcohols. | Higher lipophilicity due to methyl groups; better for non-polar matrices. |

Electronic Impact on Reactivity[1]

-

2,4-DNPH: The two nitro groups exert a powerful inductive (-I) and resonance (-R) withdrawal effect. This delocalizes the lone pair on the

-nitrogen (attached to the ring), making the -

(2,5-Dimethyl-4-nitrophenyl)hydrazine: The presence of methyl groups at positions 2 and 5 introduces electron-donating inductive effects (+I). While the 4-nitro group still withdraws density, the net electron density on the hydrazine moiety is higher than in DNPH. This makes the reagent more nucleophilic , potentially allowing reaction under milder acidic conditions (higher pH), which is advantageous for acid-sensitive analytes (e.g., acetals or ketals that might hydrolyze in strong acid).

Part 2: Mechanistic Implications & Selectivity

The choice between these reagents often comes down to a trade-off between reactivity (kinetics) and selectivity (sterics).

Steric Selectivity (The Ortho-Effect)

The (2,5-Dimethyl...) variant possesses a methyl group at the ortho position (C2) relative to the hydrazine group. Unlike the nitro group in DNPH, which can adopt a planar conformation to maximize resonance, the methyl group is tetrahedral and rigid.

-

Aldehyde Selectivity: The increased steric bulk at the ortho position creates a "gatekeeper" effect. Unhindered aldehydes can easily access the nucleophilic nitrogen.

-

Ketone Exclusion: Bulky ketones (e.g., steroid ketones) experience significant steric clash with the ortho-methyl group during the formation of the tetrahedral intermediate.

Reaction Pathway Diagram

The following diagram illustrates the decision logic and mechanistic pathway differences.

Caption: Decision logic for reagent selection based on target analyte sterics and required reaction conditions.

Part 3: Experimental Protocols

Standard 2,4-DNPH Protocol (Total Carbonyls)

Best for: General screening of aldehydes and ketones in environmental or biological samples.

-

Reagent Preparation: Dissolve 2,4-DNPH (saturated) in 2N HCl.

-

Reaction: Add 1 mL of sample to 1 mL of reagent.

-

Incubation: Heat at 50°C for 30 minutes.

-

Workup: Extract the hydrazone precipitate with acetonitrile or hexane.

-

Analysis: HPLC-UV at 360 nm.

(2,5-Dimethyl-4-nitrophenyl)hydrazine Protocol (Selective)

Best for: Differentiating aldehydes from ketones, or analyzing acid-labile samples.

-

Reagent Preparation: Dissolve 50 mg of (2,5-Dimethyl-4-nitrophenyl)hydrazine in 10 mL of ethanol containing 0.1% acetic acid (Mild Acid).

-

Note: Strong mineral acids (HCl) are often unnecessary due to higher nucleophilicity.

-

-

Reaction: Mix sample and reagent in a 1:1 ratio.

-

Incubation: Ambient temperature (20-25°C) for 15-60 minutes.

-

Selectivity Check: Short incubation favors aldehydes. Extended heating may force ketone reaction.

-

-

Workup: Liquid-liquid extraction using dichloromethane (DCM). The methylated hydrazones are more lipophilic and extract easily into non-polar solvents.

-

Analysis: HPLC-UV.

-

Wavelength Selection: Perform a scan. Expect

around 330-350 nm (blue-shifted vs DNPH).

-

Part 4: Safety & Handling (Critical)

Both compounds are hydrazine derivatives containing nitro groups. They pose specific hazards that must be managed.

-

Explosion Hazard:

-

2,4-DNPH: Highly shock-sensitive when dry. Must be stored wet (usually with >30% water).

-

(2,5-Dimethyl-4-nitrophenyl)hydrazine: While possessing fewer nitro groups, it should still be treated as potentially explosive. Store in a cool, dark place. Avoid friction or shock.

-

-

Toxicity:

-

Hydrazines are potent carcinogens and mutagens .

-

Protocol: Always weigh inside a fume hood using anti-static tools. Double-glove (Nitrile) to prevent skin absorption.

-

-

Waste Disposal:

-

Never dispose of hydrazine waste down the drain. Quench excess hydrazine with bleach (sodium hypochlorite) or perform reductive cleavage before disposal, following local EHS regulations.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Molbase. (n.d.). (2,5-Dimethyl-4-nitrophenyl)hydrazine Property Data. Retrieved from (Verification of CAS 145655-61-4 existence).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for nucleophilicity and Hammett substituent effects).[2]

- Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds. Wiley.

Sources

Commercial suppliers of (2,5-Dimethyl-4-nitrophenyl)hydrazine

An In-Depth Technical Guide to the Sourcing and Application of (2,5-Dimethyl-4-nitrophenyl)hydrazine

Executive Summary

Chemical Identity: (2,5-Dimethyl-4-nitrophenyl)hydrazine Primary Application: Key intermediate for substituted indoles (via Fischer Indole Synthesis), azo dyes, and energetic material precursors. Sourcing Status: High-Scarcity / Custom Synthesis. Unlike commodity hydrazines (e.g., Phenylhydrazine, 2,4-DNPH), this specific regioisomer is rarely available as an off-the-shelf catalog item due to its oxidative instability and niche application profile.

This guide serves as a strategic roadmap for researchers. It details how to procure the compound through Custom Synthesis Services (CROs) or, more commonly, how to validate and execute an In-House Synthesis starting from the commercially available precursor, 2,5-Dimethyl-4-nitroaniline (CAS 3460-29-5) .

Part 1: Chemical Profile & Sourcing Strategy

Chemical Specifications

-

Systematic Name: (2,5-Dimethyl-4-nitrophenyl)hydrazine[1]

-

Molecular Formula: C₈H₁₁N₃O₂[2]

-

Molecular Weight: 181.19 g/mol [2]

-

Key Functional Groups:

The "Buy vs. Make" Decision Matrix

Because direct suppliers are scarce, researchers must choose between outsourcing or internal synthesis.[2]

Figure 1: Strategic sourcing decision tree for rare hydrazine intermediates.

Recommended Commercial Sources (Precursor Focus)

Since the hydrazine is unstable, it is best synthesized fresh.[2] The stable precursor is 2,5-Dimethyl-4-nitroaniline .[2]

| Supplier Category | Recommended Vendors | Role |

| Global Catalogs | Sigma-Aldrich (MilliporeSigma) , TCI Chemicals , Thermo Fisher | Primary source for the aniline precursor (CAS 3460-29-5). |

| Building Blocks | Enamine , Combi-Blocks , BLD Pharm | High probability of having the aniline in stock (gram to kg scale). |

| Custom Synthesis | WuXi AppTec , Syngene , Curia | Contract partners if the hydrazine must be delivered as the final product (likely shipped as HCl salt).[2] |

Part 2: Technical Protocol – In-House Synthesis

Objective: Synthesize (2,5-Dimethyl-4-nitrophenyl)hydrazine from 2,5-Dimethyl-4-nitroaniline via diazotization and stannous chloride reduction.

Safety Warning: Hydrazines are toxic and potential carcinogens.[2] Nitro-compounds can be energetic.[2][3] Perform all steps in a fume hood behind a blast shield.

Reaction Pathway

The synthesis follows a classical Meyer-Hartmann or Stannous Chloride Reduction route.[2]

Figure 2: Synthetic pathway from aniline precursor to hydrazine target.[4][5]

Step-by-Step Protocol

This protocol is adapted from standard aryl hydrazine synthesis methodologies [1, 2].[2]

Reagents:

-

2,5-Dimethyl-4-nitroaniline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)

-

Concentrated HCl (37%)[2]

-

Sodium Hydroxide (NaOH)[2]

Procedure:

-

Diazotization:

-

Dissolve 2,5-Dimethyl-4-nitroaniline (10 mmol) in concentrated HCl (15 mL). Cool to -5°C to 0°C in an ice/salt bath.

-

Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining temperature below 0°C. Stir for 30 min. The solution should become clear/yellowish (diazonium salt formation).[2]

-

-

Reduction:

-

Prepare a solution of SnCl₂[2]·2H₂O (25 mmol) in concentrated HCl (10 mL) at 0°C.

-

Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.

-

Observation: A precipitate (hydrazine hydrochloride salt) typically forms immediately.[2]

-

Allow to stir at 0°C for 1 hour, then warm to room temperature or refrigerate overnight to maximize crystallization.

-

-

Isolation (Free Base):

-

Filter the hydrochloride salt.[2]

-

Optional: If the free base is required (e.g., for non-acidic coupling), suspend the salt in water and neutralize with 10% NaOH or Na₂CO₃ until pH ~9.[2] Extract with Ethyl Acetate.[2]

-

Note: The hydrochloride salt is significantly more stable than the free base.[2] Store as the HCl salt if possible.

-

Part 3: Quality Control & Analytical Verification

To validate the supplier's material (or your own synthesis), use the following analytical markers.

Key Specifications

| Parameter | Acceptance Criteria | Method |

| Appearance | Yellow to Orange crystalline solid | Visual |

| Purity | > 95% (Area %) | HPLC (C18, Acetonitrile/Water) |

| Identity | Matches Reference Structure | ¹H-NMR (DMSO-d₆) |

| Moisture | < 1.0% (unless sold as wet paste) | Karl Fischer / LOD |

| Salt Form | Free Base vs. HCl | Verify via Chloride test (AgNO₃) |

NMR Interpretation (Predicted)

-

Solvent: DMSO-d₆

-

Peaks:

-

δ 2.1-2.4 ppm: Two singlets (3H each) corresponding to the two methyl groups on the aromatic ring.[2]

-

δ 6.5-7.5 ppm: Two singlets (1H each) for the aromatic protons (para-position blocked, so no coupling between them).

-

δ 4.0-5.0 ppm: Broad singlet (2H) for -NH₂.

-

δ 6.0-8.0 ppm: Broad singlet (1H) for -NH-.

-

-

Note: The nitro group will shift adjacent protons downfield.

Part 4: Applications & Handling

Primary Application: Fischer Indole Synthesis

This hydrazine is the requisite building block for 4,7-dimethyl-5-nitrotryptamine and related indole scaffolds.[2]

-

Mechanism: Condensation with a ketone/aldehyde (hydrazone formation) → [3,3]-Sigmatropic Rearrangement → Indole.[2]

-

Relevance: Used in the development of melatonin receptor agonists, serotonin analogs, and specific azo-pigments for material science [3].[2]

Stability & Storage[2]

-

Oxidation Risk: Aryl hydrazines oxidize in air to form azobenzenes and tars.[2]

-

Protocol: Store under Argon or Nitrogen atmosphere.[2]

-

-

Temperature: Store at 2-8°C (short term) or -20°C (long term).

-

Safety:

References

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for aryl hydrazine synthesis via SnCl2 reduction).

-

Liu, Y., et al. (2022).[2] "Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones." Discovery Scientific Society.[2] Link

-

Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[2] (Authoritative text on using aryl hydrazines for indole synthesis).

-

PubChem. (2025).[2][7] "Compound Summary: (2,5-Dimethylphenyl)hydrazine (Related Structure)." National Library of Medicine.[2] Link

-

Sigma-Aldrich. (2024).[2] "Safety Data Sheet: 2,4-Dinitrophenylhydrazine (Analogous Hazard Data)." Link

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145655-61-4 Name: [xixisys.com]

- 2. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. uprm.edu [uprm.edu]

- 7. (2,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 853149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability & Handling of Dimethyl-Nitro-Phenylhydrazine Derivatives

The following technical guide is structured to provide actionable, high-level scientific insight into the stability, handling, and analysis of dimethyl-nitro-phenylhydrazine derivatives.

Executive Summary

Dimethyl-nitro-phenylhydrazine derivatives (e.g., 1,1-dimethyl-4-nitrophenylhydrazine ) represent a unique class of chemical intermediates where the energetic instability of the hydrazine moiety converges with the electron-withdrawing power of the nitro group. While valuable as synthetic precursors and derivatizing agents, they pose a dual challenge: chemical instability (oxidative degradation) and biological toxicity (genotoxic impurities).

This guide synthesizes the physicochemical behavior of these derivatives, establishing a protocol for their stabilization, detection, and safe handling in drug development pipelines.

Chemical Architecture & Reactivity

To understand the stability profile, one must analyze the "Push-Pull" electronic environment:

-

The "Push" (Instability Source): The N,N-dimethyl group acts as an electron donor, increasing the electron density on the

-nitrogen. This makes the molecule susceptible to Single Electron Transfer (SET) oxidation, leading to radical formation. -

The "Pull" (Stabilizing Factor): The Nitro group on the phenyl ring withdraws electron density via resonance. This reduces the basicity of the hydrazine, rendering it slightly more stable than unsubstituted phenylhydrazines, but introduces thermal sensitivity (shock/friction hazards).

Critical Stability Parameters

| Parameter | Characteristic Behavior | Causality |

| Thermal Stability | Decomposition is exothermic. The nitro group facilitates internal oxidation of the carbon skeleton. | |

| Oxidative Stability | Low (Air Sensitive) | Atmospheric |

| Photostability | High Sensitivity | The Nitro chromophore absorbs UV/Vis, promoting |

| Hydrolytic Stability | pH Dependent | Stable in acidic media (protonation of N protects lone pair); rapidly degrades in basic media. |

Degradation Mechanisms

Understanding the degradation pathway is essential for selecting storage conditions and interpreting impurity profiles.

Pathway 1: Oxidative Dehydrogenation (Storage Degradation)

Upon exposure to air or basic conditions, the hydrazine undergoes oxidative dehydrogenation. This is the primary cause of the "red-gum" or dark tars observed in aged samples.

Pathway 2: Thermal/Photolytic Homolysis

Heat or UV light causes the weak

Figure 1: Mechanistic pathway of oxidative and photolytic degradation leading to insoluble impurities.

Analytical Framework: Detection & Control

In drug development, these derivatives are often classified as Genotoxic Impurities (GTIs) . The analytical method must achieve low Limit of Quantitation (LOQ), typically in the ppm range.

Recommended Protocol: HPLC-UV with Derivatization

Direct analysis is often unstable. We recommend in-situ derivatization to "lock" the hydrazine functionality before analysis.

Methodology:

-

Sample Prep: Dissolve sample in Acetonitrile/Water (acidified with 0.1% Formic Acid).

-

Derivatization (Optional but Recommended): Add excess p-anisaldehyde. The hydrazine reacts to form a stable hydrazone.

-

Separation: C18 Column (High carbon load).

-

Detection: UV at 350-400 nm (Hydrazones have high extinction coefficients).

Figure 2: Analytical workflow for stabilizing and quantifying hydrazine impurities.

Handling & Storage Protocols (Self-Validating)

To ensure integrity, the following protocols must be treated as a system. If one step fails (e.g., color change observed), the material is compromised.

A. Storage "The Golden Rules"

-

Temperature: Store at -20°C . Thermal decomposition rates double with every 10°C increase.

-

Atmosphere: Store under Argon or Nitrogen . Even trace oxygen accelerates "red-gum" formation.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps (prevent plasticizer leaching).

B. The "Visual Check" Validation

Before using any dimethyl-nitro-phenylhydrazine derivative, perform this rapid visual check:

| Observation | Status | Action |

| Bright Orange/Yellow Crystalline Solid | Pass | Material is stable. Proceed. |

| Dark Red/Brown Surface Crust | Fail | Surface oxidation. Recrystallize immediately. |

| Liquefaction / Oily Residue | Critical Fail | Advanced decomposition. Do not heat. Dispose as hazardous waste. |

C. Safety: The Nitro-Hydrazine Hazard

-

Shock Sensitivity: While less sensitive than pure hydrazine, the nitro group adds energetic potential. Do not grind in a mortar/pestle.

-

Toxicity: Assume all derivatives are potent skin sensitizers and potential carcinogens. Double-glove (Nitrile) and use a fume hood.

References

-

Mechanism of Electrochemical Oxidation of Phenylhydrazine. National Institute of Science Communication and Policy Research.

-

Thermal Decomposition of Hydrazines. Journal of Physical Chemistry A.

-

Genotoxicity of Hydrazine Derivatives. National Institutes of Health (PubMed).

-

Safe Handling of Energetic Materials (Nitro-compounds). CymitQuimica SDS.

-

Analytical Detection of Hydrazine Impurities. Google Patents (CN103454370B).

Methodological & Application

Application Note: Synthesis of Pyrazoles Using (2,5-Dimethyl-4-nitrophenyl)hydrazine

Introduction & Strategic Overview

Objective: This guide details the synthesis of functionalized pyrazoles utilizing (2,5-Dimethyl-4-nitrophenyl)hydrazine as the key nitrogen source.

Significance: Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] The specific reagent, (2,5-Dimethyl-4-nitrophenyl)hydrazine, introduces a highly functionalized aryl ring with distinct electronic and steric properties:

-

Electronic Effects: The para-nitro group is strongly electron-withdrawing, deactivating the hydrazine nucleophile but enhancing the metabolic stability and potential binding affinity of the final drug candidate.

-

Steric Effects: The ortho-methyl group (at position 2) introduces steric bulk near the reaction center, influencing regioselectivity during the cyclization step—a critical parameter for structure-activity relationship (SAR) studies.

Scope: This protocol covers the in situ preparation of the hydrazine reagent (due to limited commercial stability) followed by its condensation with 1,3-dicarbonyls to yield 1-aryl-pyrazoles.

Scientific Foundation (E-E-A-T)

Mechanistic Causality

The formation of the pyrazole ring proceeds via the Knorr Pyrazole Synthesis . The reaction involves a condensation between a hydrazine and a 1,3-dicarbonyl compound (e.g.,

Critical Reaction Pathway:

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazine—being more nucleophilic than the internal nitrogen—attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. -

Imine Formation: Loss of water generates a hydrazone intermediate.

-

Cyclization: The internal nitrogen attacks the second carbonyl group.

-

Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole system.

Expert Insight - Regioselectivity:

The presence of the ortho-methyl group on the aryl ring creates steric hindrance. When reacting with unsymmetrical 1,3-diketones, the initial attack is kinetically controlled. The hydrazine

Visualization: Reaction Mechanism

Caption: Step-wise mechanism of Knorr Pyrazole Synthesis: Condensation, Cyclization, and Aromatization.[3]

Experimental Protocols

Part A: Synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine Hydrochloride

Note: This hydrazine is often unstable as a free base and is best prepared fresh or stored as the hydrochloride salt.

Reagents:

-

2,5-Dimethyl-4-nitroaniline (CAS: 3139-05-7)[4]

-

Sodium Nitrite (

) -

Tin(II) Chloride (

) -

Conc. Hydrochloric Acid (

)

Protocol:

-

Diazotization:

-

Dissolve 10 mmol of 2,5-Dimethyl-4-nitroaniline in 15 mL of conc.

and 15 mL of water. Cool the suspension to 0–5 °C in an ice bath. -

Add a solution of

(11 mmol in 5 mL water) dropwise, maintaining the temperature below 5 °C. Stir for 30 min. The solution should become clear (diazonium salt formation).

-

-

Reduction:

-

Prepare a solution of

(25 mmol) in 10 mL conc. -

Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A precipitate will form immediately.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

-

Isolation:

-

Filter the precipitate (hydrazine hydrochloride salt).

-

Wash with cold dilute

followed by cold ethanol. -

Yield Check: Expect a pale yellow to brownish solid. Store in a desiccator.

-

Part B: Synthesis of Pyrazoles (Condensation)[5][6]

Reagents:

-

(2,5-Dimethyl-4-nitrophenyl)hydrazine Hydrochloride (from Part A)

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Base: Sodium Acetate (

) - Required to free the hydrazine base.

Workflow Diagram:

Caption: Operational workflow for the synthesis of pyrazoles from hydrazine salts.

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend 2.0 mmol of (2,5-Dimethyl-4-nitrophenyl)hydrazine hydrochloride in 10 mL of absolute ethanol.

-

Activation: Add 2.2 mmol of Sodium Acetate (

) . Stir for 10 min at room temperature to liberate the free hydrazine base. -

Addition: Add 2.0 mmol of the 1,3-dicarbonyl compound (e.g., Acetylacetone) dropwise.

-

Note: If the dicarbonyl is solid, dissolve it in a minimum amount of ethanol first.[5]

-

-

Reaction: Reflux the mixture at 80 °C for 2–4 hours.

-

Checkpoint: Monitor reaction progress by TLC. The hydrazine spot (polar, often UV active) should disappear, and a new less polar fluorescent spot (pyrazole) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of crushed ice/water with stirring. The pyrazole product should precipitate as a solid.[6]

-

Troubleshooting: If an oil forms, extract with Ethyl Acetate (

mL), dry over

-

-

Purification:

-

Filter the solid and wash with cold water.[6]

-

Recrystallize from Ethanol/Water (9:1) or neat Ethanol.

-

Data Presentation & Analysis

Expected Results Table

| Parameter | Value / Observation | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color due to nitro-conjugation. |

| Yield | 65% – 85% | Lower yields if steric bulk is high. |

| Melting Point | Distinct (e.g., >150 °C) | Sharp MP indicates high purity. |

| Pyrazole | Diagnostic peak for pyrazole ring formation. | |

| Regioselectivity | >90:10 (Major:Minor) | Ortho-methyl directs attack to less hindered carbonyl. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is soluble in EtOH/Water mix. | Evaporate EtOH first, then add water. Or extract with EtOAc. |

| Low Yield | Incomplete formation of free hydrazine. | Ensure |

| Oiling Out | Impurities or low MP product. | Scratch the flask with a glass rod; cool to -20 °C; use seed crystal. |

| Multiple Spots (TLC) | Regioisomers formed.[7] | Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).[8] |

Safety & Handling (Critical)

-

Hydrazine Toxicity: Aryl hydrazines are suspected carcinogens and skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Nitro Compounds: (2,5-Dimethyl-4-nitrophenyl)hydrazine contains a nitro group and a hydrazine moiety. While stable in solution, the dry solid (especially the perchlorate or nitrate salts, if formed) can be energetic . Do not heat the dry solid above its decomposition point.

-

Waste Disposal: All hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize the hydrazine before disposal, according to local EHS regulations.

References

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Maddila, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles". Journal of Saudi Chemical Society, 20(S1), S337-S343.

-

Gofer, E. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis". BenchChem Technical Notes.

-

Organic Chemistry Portal. "Synthesis of Pyrazoles".

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. ottokemi.com [ottokemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Protocol for diazotization of 2,5-dimethyl-4-nitroaniline

Abstract & Scope

This application note details the robust diazotization of 2,5-dimethyl-4-nitroaniline (CAS: 3460-29-5), a critical intermediate in the synthesis of high-performance azo pigments and dyes. Unlike simple anilines, this substrate presents specific challenges due to the steric hindrance of the ortho-methyl group and the electron-withdrawing nature of the para-nitro group, which significantly reduces the basicity of the amine.

This guide provides two validated protocols:

-

Method A (Aqueous Dispersion): A scalable, industrial-standard approach using hydrochloric acid.

-

Method B (Solvent-Assisted): A high-purity method using glacial acetic acid for analytical applications or difficult-to-solubilize batches.

Chemical Context & Mechanism

Substrate Analysis:

The target molecule, 2,5-dimethyl-4-nitroaniline, possesses a deactivated amino group. The nitro group (

Mechanistic Pathway:

Successful diazotization requires the formation of the nitrosonium ion (

Reaction Scheme:

Safety & Pre-requisites

CRITICAL WARNINGS:

-

Explosion Hazard: Diazonium salts of nitroanilines are shock-sensitive and thermally unstable when dry. NEVER isolate the diazonium salt as a dry solid. Always use the solution immediately or store at

for short periods. -

Toxicity: 2,5-dimethyl-4-nitroaniline is toxic by inhalation, ingestion, and skin contact. It is a potential methemoglobin former (causing cyanosis).[1]

-

Chemical Compatibility: Avoid contact with strong reducing agents or alkali metals during the process.

Materials & Equipment

Table 1: Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Purity | Equiv. | Role |

| 2,5-Dimethyl-4-nitroaniline | 166.18 | >98% | 1.0 | Substrate |

| Hydrochloric Acid (37%) | 36.46 | ACS | 3.0 | Acid Source |

| Sodium Nitrite ( | 69.00 | >99% | 1.05 | Nitrosating Agent |

| Sulfamic Acid | 97.09 | >99% | Trace | Scavenger (excess |

| Urea (Alternative to Sulfamic) | 60.06 | >99% | Trace | Scavenger |

| Ice/Water | 18.02 | Distilled | N/A | Solvent/Coolant |

Equipment:

-

Three-neck round bottom flask (250 mL or larger).

-

Mechanical overhead stirrer (Magnetic stirring is insufficient for thick slurries).

-

Internal thermometer (Digital or Alcohol, range -10 to 50°C).

-

Dropping funnel (Pressure-equalizing).

-

Ice-Salt bath (

/Ice ratio 1:3).

Experimental Protocols

Method A: The "Crash-Cooling" Aqueous Dispersion (Recommended)

Best for scale-up and general synthesis.

Step 1: Acidification and Dispersion

-

Charge the reaction vessel with 2,5-dimethyl-4-nitroaniline (10.0 g, 60 mmol).

-

Add Distilled Water (30 mL). Start mechanical stirring at medium speed.

-

Add Concentrated HCl (15 mL, ~180 mmol) in one portion.

-

Heat the mixture to 60–70°C . The amine should partially dissolve or form a uniform paste as the hydrochloride salt forms. Note: Complete dissolution may not occur due to the nitro group.

-

Crash Cool: Remove heat and immediately plunge the flask into an Ice-Salt bath . Stir vigorously.

-

Why? Rapid cooling precipitates the amine hydrochloride as micro-crystals. Fine particle size is crucial for complete reaction.

-

Target Internal Temperature: 0–2°C .

-

Step 2: Diazotization

-

Prepare a solution of Sodium Nitrite (4.4 g, 63 mmol) in Water (10 mL). Chill this solution to 5°C.

-

Add the Nitrite solution dropwise to the amine slurry.

-

Rate Control: Maintain internal temperature below 5°C .

-

Observation: The yellow/orange slurry will gradually thin and darken as the soluble diazonium salt forms.

-

-

After addition is complete, stir at 0–5°C for 45–60 minutes .

Step 3: Validation & Work-up

-

Clarification: If a small amount of unreacted solid remains, filter the cold solution through glass wool.

-

Starch-Iodide Test: Spot a drop of the reaction mixture onto Starch-Iodide paper.

-

Result: Immediate Blue/Black spot indicates excess Nitrous Acid (Required).

-

If Negative: Add more

solution (0.5 mL increments) and re-test.

-

-

Congo Red Test: Spot onto Congo Red paper.

-

Result:Blue indicates sufficient free mineral acid (Required to prevent triazene formation).

-

-

Scavenging: Add Sulfamic Acid (solid, spatula tip) or Urea until the Starch-Iodide test is negative (paper remains white).

-

Why? Excess nitrous acid will decompose coupling components in subsequent steps.

-

Method B: Glacial Acetic Acid Method

Best for high-purity applications or if Method A yields low conversion.

-

Dissolution: Dissolve 2,5-dimethyl-4-nitroaniline (10.0 g) in Glacial Acetic Acid (40 mL) at room temperature. Gentle warming (40°C) may be used if necessary.

-

Cooling: Cool the solution to 10–15°C . (Acetic acid freezes at ~16°C, so do not over-cool yet).

-

Acidification: Add Concentrated HCl (15 mL) slowly. A fine precipitate may form; this is acceptable.

-

Deep Cooling: Cool the mixture to 0–5°C .

-

Diazotization: Add the aqueous Sodium Nitrite solution (4.4 g in 10 mL water) dropwise.

-

Note: The solvent system allows for better contact between the lipophilic amine and the nitrosating agent.

-

-

Completion: Stir for 30 minutes. Perform Starch-Iodide and Sulfamic acid steps as in Method A.

Process Visualization

Figure 1: Diazotization Workflow Logic

Caption: Step-by-step decision matrix for the diazotization process, including critical quality control checkpoints.

Figure 2: Reaction Pathway & Species[2]

Caption: Simplified mechanistic pathway showing the generation of the active nitrosating species and conversion to diazonium salt.

Quality Control & Troubleshooting

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Tar/Oil Formation | Temperature too high (>10°C). | Discard batch. Maintain strict 0–5°C control. |

| Incomplete Dissolution | Particle size too large. | Ensure "Crash Cooling" step involves vigorous stirring.[2][3] |

| No Blue on Starch-Iodide | Insufficient Nitrite. | Add 10% more |

| Loss of Activity | Decomposition over time. | Use immediately. Do not store >2 hours. |

| Foaming | Nitrogen evolution (Decomposition). | Temperature is too high. Cool immediately. |

Self-Validating Check (The "R-Salt" Test): To confirm the diazo species is active:

-

Dissolve 0.1 g of R-Salt (2-naphthol-3,6-disulfonic acid) in dilute NaOH.

-

Add a few drops of your diazo solution.

-

Result: Immediate formation of a bright red soluble dye confirms active diazonium salt.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. [Entry for Nitroanilines].

-

BenchChem. (2025).[4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from .

-

PubChem. (2025).[5] Compound Summary for CID 77647: 2,5-Dimethyl-4-nitroaniline. National Library of Medicine. Retrieved from [Link].

- U.S. Patent 4,845,638. (1989). Method of eliminating excess nitrite in diazotisation solutions. (Reference for Sulfamic Acid scavenging).

Sources

Application Notes and Protocols for the Preparation of Indazoles from (2,5-Dimethyl-4-nitrophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of substituted indazoles, with a specific focus on the utilization of (2,5-Dimethyl-4-nitrophenyl)hydrazine as a starting material. The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] A thorough understanding of the synthetic routes to these compounds is crucial for the innovation of novel derivatives and the optimization of existing drug discovery pipelines.

Foundational Principles of Indazole Synthesis

The construction of the indazole core can be achieved through several strategic approaches, primarily centered on the formation of the N-N bond or the cyclization of precursors that already contain this linkage. The selection of a synthetic pathway is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

Classical Synthetic Routes

Established methods for indazole synthesis, while sometimes necessitating stringent reaction conditions, are well-documented and often employ readily accessible starting materials.[1]

-

Jacobson Indazole Synthesis: This traditional method for preparing 1H-indazoles typically involves the nitrosation of an N-acetyl-o-toluidine derivative, followed by an intramolecular cyclization.[2][3] While effective, this approach can involve strongly acidic conditions and the generation of hazardous nitrous gases.[1]

-

Davis-Beirut Reaction: A notable method for the synthesis of 2H-indazoles, this reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[1][2] Its appeal lies in the use of relatively inexpensive starting materials.[1]

-

Cadogan-Sundberg Reductive Cyclization: This pathway provides access to indazoles through the reductive cyclization of o-nitroarenes, often employing trivalent phosphorus compounds to facilitate deoxygenation and subsequent ring closure.[1][4]

Modern Synthetic Methodologies

Contemporary synthetic methods often present significant advantages over classical routes, including higher yields, milder reaction conditions, and broader functional group tolerance.[1] These approaches include:

-

Transition-Metal-Catalyzed Reactions: Copper and palladium catalysts are frequently employed to facilitate the formation of the indazole ring system through various cross-coupling and amination reactions.[5][6]

-

Aryne Cycloadditions: The [3+2] dipolar cycloaddition of arynes with diazo compounds or their precursors offers an efficient route to substituted indazoles.[5][7]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in indazole synthesis.[1]

Proposed Synthesis from (2,5-Dimethyl-4-nitrophenyl)hydrazine

The starting material, (2,5-Dimethyl-4-nitrophenyl)hydrazine, possesses both a hydrazine moiety and a nitro group, making it amenable to several cyclization strategies. A highly plausible approach involves the formation of a hydrazone followed by an intramolecular cyclization. This strategy leverages the nucleophilicity of the hydrazine to condense with an aldehyde or ketone, followed by an intramolecular reaction to form the indazole ring.

Reaction Scheme

Caption: Proposed synthetic workflow.

Causality of Experimental Choices

The selection of a one-pot domino process involving the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNA) ring closure is based on established and efficient methods for constructing 1-aryl-1H-indazoles.[8] The presence of a nitro group on the starting material can activate the aromatic ring towards nucleophilic attack, facilitating the cyclization step.

Detailed Experimental Protocol

This protocol describes a two-step, one-pot synthesis of a substituted indazole from (2,5-Dimethyl-4-nitrophenyl)hydrazine and a suitable aldehyde (e.g., 2-fluorobenzaldehyde).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 181.18 | 1.81 g | 10 |

| 2-Fluorobenzaldehyde | 124.11 | 1.24 g | 10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,5-Dimethyl-4-nitrophenyl)hydrazine (1.81 g, 10 mmol) and N,N-Dimethylformamide (50 mL).

-

Hydrazone Formation: Add 2-fluorobenzaldehyde (1.24 g, 10 mmol) to the solution. Stir the mixture at room temperature for 2 hours to facilitate the formation of the arylhydrazone.[8]

-

Cyclization: Add potassium carbonate (2.76 g, 20 mmol) to the reaction mixture. Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted indazole.

Characterization of the Final Product

The structure and purity of the synthesized indazole should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the product, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the final product.

-

Melting Point: The melting point of the purified product can be compared to literature values for known compounds or used as a measure of purity for novel compounds.

Safety Precautions and Troubleshooting

Safety

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

-

Hydrazine derivatives can be toxic and should be handled with appropriate precautions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature and continue to monitor by TLC. |

| Low Yield | Incomplete hydrazone formation or cyclization. | Ensure anhydrous conditions for hydrazone formation. Consider using a stronger base for the cyclization step. |

| Formation of Impurities | Side reactions due to excess heat or reactive species. | Optimize the reaction temperature. Purify the starting materials before use. |

Logical Relationships in the Synthesis

Caption: Logical flow of the synthesis.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available at: [Link]

-